molecular formula C23H17N3O6 B2679141 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874395-87-6

6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2679141
CAS No.: 874395-87-6
M. Wt: 431.404
InChI Key: HMEYIELLJKRQQY-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound designed for advanced chemical and pharmaceutical research applications. This compound features the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold , a structural motif of significant interest in medicinal chemistry due to its presence in compounds with demonstrated biological activity . The core structure is further functionalized with a 5-methylisoxazol-3-yl group at the 2-position and a 4-nitrophenyl group at the 1-position, contributing to its unique electronic properties and potential for diverse molecular interactions. The 6,7-dimethyl substitution on the chromene ring enhances the molecular diversity and allows for fine-tuning of steric and electronic characteristics . Compounds based on the chromeno[2,3-c]pyrrole-3,9-dione architecture have been identified as key scaffolds in the search for novel biologically active molecules . Related structural analogs have shown promise as potential glucokinase activators and mimetics of glycosaminoglycans , indicating the value of this chemotype in drug discovery efforts . The incorporation of the isoxazole ring, a well-known pharmacophore in medicinal chemistry, further expands the potential research applications of this compound, particularly in the development of enzyme inhibitors and receptor modulators. The synthetic approach for such libraries typically involves efficient multicomponent processes that allow for practical synthesis under mild conditions with isolation by crystallization rather than chromatography, making them accessible for library generation . This product is provided exclusively for research and development purposes in laboratory settings. It is intended for use by qualified professionals with appropriate training in chemical handling. 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other human use. Prior to handling, users should consult relevant safety data sheets and implement adequate engineering controls and personal protective equipment.

Properties

IUPAC Name

6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O6/c1-11-8-16-17(9-12(11)2)31-22-19(21(16)27)20(14-4-6-15(7-5-14)26(29)30)25(23(22)28)18-10-13(3)32-24-18/h4-10,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEYIELLJKRQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester.

    Introduction of the Isoxazolyl Group: The isoxazolyl group can be introduced via a nitrile oxide cycloaddition reaction with an appropriate alkyne.

    Substitution with the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a nitrophenyl halide.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, acids, and bases can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Due to its unique structure, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s nitro and isoxazole substituents highlight the versatility of multicomponent reactions in generating diverse analogs .
  • Electron Effects : The 4-nitrophenyl group may improve stability but requires evaluation for metabolic liabilities (e.g., nitroreductase susceptibility).
  • Biological Potential: While direct activity data for the target compound is unavailable, structurally related chromeno[2,3-c]pyrrole-diones are under investigation as drug candidates, particularly in oncology and antimicrobial therapy .

Biological Activity

6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a chromeno-pyrrole core with substituents such as methylisoxazole and nitrophenyl groups. This structural complexity contributes to its diverse biological activities.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC18H18N4O4
Molecular Weight358.36 g/mol
Key Functional GroupsIsoxazole, Nitro, Dihydrochromene

Anticancer Properties

Recent studies have indicated that compounds similar to 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance, derivatives of the chromeno-pyrrole framework have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Activity

In vitro studies demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported in the low micromolar range, indicating potent activity:

Cell LineIC50 (µM)
HeLa5.2
MCF-76.8

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Cell Cycle Disruption : Interference with the normal cell cycle progression.

Research Findings

A series of structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of related compounds. These studies suggest that modifications in the substituents can significantly enhance potency and selectivity.

Notable Research Studies

  • Study on FLT3 Inhibition : A related compound demonstrated potent inhibition of FLT3 kinase, which is crucial in certain leukemias.
  • Antiproliferative Activity in Animal Models : Preclinical trials using animal models have shown promising results in tumor reduction.

Table 3: Summary of Research Studies

Study FocusFindings
FLT3 InhibitionPotent inhibition with IC50 < 10 nM
Anticancer ActivitySignificant tumor growth inhibition
Antimicrobial EfficacyEffective against multi-drug resistant strains

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